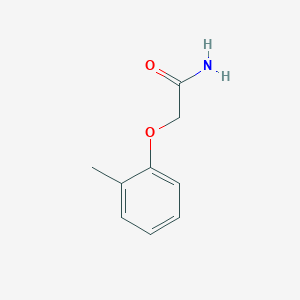

2-(2-Methylphenoxy)acetamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCWSKDUWIYHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352594 | |

| Record name | 2-(2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22560-43-6 | |

| Record name | 2-(2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-METHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Development for 2 2 Methylphenoxy Acetamide

Established Reaction Pathways for 2-(2-Methylphenoxy)acetamide Core Synthesis

The construction of the this compound core typically follows a two-step sequence: the formation of a phenoxyacetic acid intermediate, followed by amidation. This linear approach allows for the modular assembly of the target compound from readily available starting materials.

The foundational step in synthesizing the title compound is the formation of the ether linkage, which creates the 2-(2-methylphenoxy)acetic acid precursor. The most established method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a haloacetic acid, typically chloroacetic acid, by the corresponding phenoxide. masterorganicchemistry.comgordon.edu

The process begins with the deprotonation of o-cresol (B1677501) (2-methylphenol) using a strong base. While various bases can be used, sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common choices due to the relatively high acidity of phenols compared to aliphatic alcohols. gordon.educhemicalforums.com This acid-base reaction generates the 2-methylphenoxide anion, a potent nucleophile. The phenoxide then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the sodium or potassium salt of 2-(2-methylphenoxy)acetic acid. gordon.educhemicalforums.com Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), neutralizes the carboxylate salt to yield the final 2-(2-methylphenoxy)acetic acid product. gordon.edu The reaction is often heated to ensure a reasonable reaction rate. gordon.edu

The general scheme for this key condensation reaction is as follows:

Step 1 (Deprotonation): 2-Methylphenol + NaOH → Sodium 2-methylphenoxide + H₂O

Step 2 (Nucleophilic Substitution): Sodium 2-methylphenoxide + Chloroacetic acid → Sodium 2-(2-methylphenoxy)acetate + NaCl

Step 3 (Acidification): Sodium 2-(2-methylphenoxy)acetate + HCl → 2-(2-Methylphenoxy)acetic acid + NaCl

This pathway is highly reliable for producing various phenoxyacetic acids from substituted phenols and haloacetic acids. miracosta.edugoogle.com

With the 2-(2-methylphenoxy)acetic acid intermediate in hand, the final step is the formation of the amide bond. There are several standard methods to achieve this transformation.

One classical and direct approach involves converting the carboxylic acid into a more reactive acyl chloride. wmich.edu This is typically accomplished by treating 2-(2-methylphenoxy)acetic acid with thionyl chloride (SOCl₂). vulcanchem.com The resulting 2-(2-methylphenoxy)acetyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with ammonia (B1221849) to yield the primary amide, this compound. wmich.edu This reaction with aqueous ammonia is often vigorous and may require cooling to control its exothermic nature. wmich.edu

Alternatively, modern peptide coupling methods can be employed to form the amide bond directly from the carboxylic acid without isolating the acyl chloride intermediate. These methods involve the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid for attack by an amine. For the synthesis of the parent this compound, ammonia would serve as the nucleophile. These reactions are often performed in anhydrous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Synthesis of Substituted this compound Analogues and Derivatives

The modular nature of the synthesis allows for extensive derivatization at two key positions: the amide nitrogen and the aromatic ring of the methylphenoxy group.

A wide array of analogues can be synthesized by replacing ammonia with a primary or secondary amine in the amidation step. This strategy allows for the introduction of various functional groups onto the amide nitrogen, leading to a diverse library of N-substituted 2-(2-methylphenoxy)acetamides. The synthesis generally involves reacting 2-(2-methylphenoxy)acetic acid with a desired amine in the presence of a coupling agent.

For instance, reacting the acid intermediate with 3-chloroaniline (B41212) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) yields N-(3-chlorophenyl)-2-(2-methylphenoxy)acetamide. Similarly, coupling with glycine (B1666218) derivatives can produce peptide-like structures. The reaction of 2-(2-methylphenoxy)acetyl chloride with various amines is also a widely used method. This approach has been used to synthesize a broad range of derivatives with complex substituents on the amide nitrogen.

| Amine Reactant | Resulting N-Substituted Product Name | Synthetic Method Highlight | Reference |

|---|---|---|---|

| 3-Chloroaniline | N-(3-chlorophenyl)-2-(2-methylphenoxy)acetamide | Coupling with DCC/DMAP | |

| Glycine Derivatives | 2-[[2-(2-Methylphenoxy)acetyl]amino]acetic acid derivatives | Acyl chloride reaction at controlled pH | |

| (Pyridin-4-yl)methanamine | 2-(2-methylphenoxy)-N-[(pyridin-4-yl)methyl]acetamide | Not specified | chemdiv.com |

| Sulfanilamide | N-(4-(aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamide | Not specified | sigmaaldrich.com |

| 4-(4-methylphenyl)-1,2,5-oxadiazole-3-amine | 2-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide | Reaction of the acid intermediate with the amine |

Functional groups can also be introduced onto the aromatic ring of the this compound structure. This can be achieved either by starting with an already substituted phenol (B47542) or by direct functionalization of the phenoxyacetamide core or its precursors.

For example, starting the Williamson ether synthesis with a substituted phenol, such as 2-bromo-4-methylphenol (B149215) or 4-chloro-2-methylphenol, leads to the corresponding ring-functionalized phenoxyacetic acids. These intermediates can then be amidated to produce derivatives like 2-(2-bromo-4-methylphenoxy)acetamide (B34178) or 2-(4-chloro-2-methylphenoxy)acetamide (B3407577) analogues.

Direct electrophilic aromatic substitution on the 2-methylphenoxyacetic acid intermediate is another viable strategy. For example, chlorination of 2-methylphenoxyacetic acid can be performed using chlorine gas in an aqueous medium to introduce a chlorine atom onto the ring, typically at the para-position relative to the ether linkage. google.com More advanced methods, such as rhodium-catalyzed C-H activation, have been developed for the ortho-functionalization of N-phenoxyacetamides, allowing for the introduction of various aryl groups onto the ring under specific catalytic conditions. scispace.com

Optimization of Synthetic Conditions and Reaction Yields

Optimizing reaction conditions is critical for maximizing yields and purity in the synthesis of this compound and its derivatives. Key parameters include the choice of solvent, base, temperature, and catalyst.

In the Williamson ether synthesis step, the choice of base and solvent significantly impacts the reaction's efficiency. The use of strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally leads to higher yields compared to using weaker bases like NaOH in protic solvents. numberanalytics.com Polar aprotic solvents enhance the nucleophilicity of the phenoxide ion, accelerating the SN2 reaction. numberanalytics.com

For C-H functionalization reactions on the N-phenoxyacetamide scaffold, extensive optimization of catalytic systems is often required. Studies on Rh(III)-catalyzed reactions have shown that the choice of base and solvent is crucial. For instance, in certain Rh(III)-catalyzed C-H coupling reactions of N-phenoxyacetamides, zinc acetate (B1210297) (Zn(OAc)₂) was found to be the optimal base, while alcoholic solvents like trifluoroethanol (TFE) provided the best yields. researchgate.net The catalyst itself is also a point of optimization, with specific rhodium complexes showing superior efficiency over others. scispace.comresearchgate.net Monitoring reaction progress through techniques like TLC or HPLC is essential to fine-tune stoichiometry and reaction times for optimal outcomes.

| Reaction Step | Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Base/Solvent | NaH in DMF | High Yield (e.g., 85%) | numberanalytics.com |

| Williamson Ether Synthesis | Base/Solvent | KOtBu in DMSO | Very High Yield (e.g., 90%) | numberanalytics.com |

| Rh(III)-Catalyzed C-H Coupling | Base | Zn(OAc)₂ | Optimal base, preventing side reactions | researchgate.net |

| Rh(III)-Catalyzed C-H Coupling | Solvent | Trifluoroethanol (TFE) | Relatively higher yield compared to other alcohols | researchgate.net |

| Rh(III)-Catalyzed Dehydrogenative Coupling | Base | CsOAc | Essential for catalytic activity, affording high yield (85%) | scispace.com |

| Amidation (Acyl Chloride) | Temperature | 0–5°C | Minimizes side reactions |

Green Chemistry Approaches and Sustainable Synthesis of this compound

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the principles of green chemistry. These principles advocate for the reduction of waste, the use of less hazardous substances, energy efficiency, and the utilization of renewable feedstocks. mit.eduacs.orgwiley-vch.de In the context of the synthesis of this compound, a compound with applications in various research fields, the adoption of greener and more sustainable practices is an area of active consideration. Traditional synthetic routes often involve the use of volatile organic solvents, stoichiometric amounts of reagents, and energy-intensive conditions, which contribute to environmental concerns. acs.org This section explores potential and established green chemistry approaches for the synthesis of this compound, focusing on the use of greener solvents, alternative energy sources, and advanced catalytic systems.

The core of green chemistry lies in minimizing the environmental footprint of chemical processes. mit.eduwiley-vch.de This involves a holistic assessment of a synthetic route, from the choice of starting materials to the final purification steps. Key strategies in green synthesis include the use of catalysts to replace stoichiometric reagents, the selection of non-toxic and recyclable solvents, and the application of energy-efficient technologies like microwave and ultrasound irradiation. oatext.comekb.egirjmets.com

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture. acs.orgwhiterose.ac.uk Traditional solvents like chlorinated hydrocarbons and dipolar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective but pose significant environmental, health, and safety risks. whiterose.ac.uk Green chemistry encourages the substitution of these hazardous solvents with more benign alternatives. mdpi.comorientjchem.org

For the synthesis of this compound, which typically involves the reaction of o-cresol with a haloacetamide or the amidation of 2-(2-methylphenoxy)acetic acid, several greener solvent options can be considered. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many reactions. mdpi.com The use of phase-transfer catalysis can facilitate reactions between water-insoluble organic substrates and water-soluble reagents. scientific.netresearchgate.netwikipedia.orgcrdeepjournal.org Bio-based solvents, derived from renewable resources such as ethyl lactate (B86563) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable alternative to petroleum-derived solvents. orientjchem.orgencyclopedia.pub Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), represent another innovative approach, offering tunable solvent properties and easy separation of products. orientjchem.orgencyclopedia.pub

| Solvent Class | Example | Key Properties & Green Chemistry Considerations |

| Conventional | ||

| Chlorinated | Dichloromethane | Effective solvent, but toxic and environmentally persistent. |

| Dipolar Aprotic | DMF, DMSO | High boiling point, effective, but associated with reproductive toxicity and difficult to remove. whiterose.ac.uk |

| Aromatic | Toluene, Benzene (B151609) | Good solvency for non-polar compounds, but toxic and volatile. |

| Green Alternatives | ||

| Water | - | Non-toxic, non-flammable, abundant, but can have limited solubility for organic compounds. mdpi.com |

| Bio-solvents | Ethyl lactate, 2-MeTHF | Derived from renewable resources, often biodegradable, lower toxicity. orientjchem.orgencyclopedia.pub |

| Ethers | CPME, 2-MeTHF | Lower peroxide formation tendency and higher boiling points compared to THF and diethyl ether. |

| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, easily removed, but requires high pressure. encyclopedia.pub |

This table provides a general comparison of solvent classes and their relevance to green chemistry principles.

Alternative energy sources are a key pillar of green chemistry, aiming to reduce reaction times and energy consumption. mit.edu Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic rate enhancements, higher yields, and improved product purity compared to conventional heating methods. irjmets.comresearchgate.netacs.org The uniform heating provided by microwaves can minimize the formation of byproducts. irjmets.com For the synthesis of acetamide (B32628) derivatives, microwave irradiation has been shown to be highly effective, reducing reaction times from hours to minutes. researchgate.netacs.orgkoreascience.kr

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. ekb.egnih.gov This technique can enhance mass transfer, increase reaction rates, and enable reactions to proceed under milder conditions. mdpi.comnih.govmdpi.com The synthesis of various heterocyclic compounds and acetamide derivatives has been successfully achieved using ultrasound, demonstrating its potential for the greener production of this compound. nih.govmdpi.commdpi.com

| Parameter | Conventional Heating | Microwave-Assisted | Ultrasound-Assisted |

| Reaction Time | Hours to Days | Minutes | Minutes to Hours |

| Energy Consumption | High | Low to Moderate | Low to Moderate |

| Yield | Variable | Often Higher | Often Higher |

| Byproduct Formation | Can be significant | Often Reduced | Often Reduced |

| Reaction Conditions | Often harsh | Milder | Milder |

This table illustrates the potential benefits of applying alternative energy sources to the synthesis of this compound based on findings for similar compounds.

Catalysis is a fundamental principle of green chemistry, as catalysts can replace the need for stoichiometric reagents, leading to higher atom economy and reduced waste. acs.orgwiley-vch.decas.org

Phase-Transfer Catalysis (PTC) is a valuable technique for reacting reagents that are soluble in different immiscible phases, such as an aqueous phase and an organic phase. scientific.netresearchgate.netwikipedia.orgcrdeepjournal.org In the synthesis of this compound, PTC could be employed in the Williamson ether synthesis step, where an aqueous solution of sodium hydroxide is used to deprotonate o-cresol, which then reacts with a haloacetamide in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the o-cresolate anion into the organic phase to react. wikipedia.org This approach avoids the need for anhydrous solvents and strong, hazardous bases like sodium hydride.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. cas.orgmdpi.commt.comacademie-sciences.frnih.gov For the synthesis of amides, lipases are particularly effective enzymes. academie-sciences.frnih.gov A potential biocatalytic route to this compound could involve the lipase-catalyzed amidation of 2-(2-methylphenoxy)acetic acid or its ester. This method would proceed under mild conditions and could offer high chemo- and regioselectivity, minimizing the need for protecting groups and reducing waste. acs.org

| Method | Reagents/Conditions | Green Chemistry Advantages | Potential Challenges |

| Conventional Amidation | Coupling agents (e.g., DCC), organic solvents | - | Generates stoichiometric byproducts, may require anhydrous conditions. |

| Phase-Transfer Catalysis | Aqueous base, organic solvent, PTC catalyst | Avoids hazardous bases, uses water as a co-solvent. scientific.netwikipedia.org | Catalyst separation may be required. |

| Biocatalysis (Lipase) | Enzyme, aqueous or organic medium, mild temperature/pH | High selectivity, mild conditions, biodegradable catalyst, minimal waste. cas.orgmt.com | Enzyme stability and cost, slower reaction rates. |

This table compares different approaches to amide bond formation, highlighting the green chemistry benefits of catalytic methods.

Advanced Spectroscopic Characterization and Structural Analysis of 2 2 Methylphenoxy Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with multi-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity and chemical environment of each atom within the 2-(2-Methylphenoxy)acetamide molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals from the aromatic protons of the o-tolyl group, the methylene (B1212753) (-OCH₂-) protons, the primary amide (-NH₂) protons, and the methyl (-CH₃) protons.

The aromatic region typically displays complex multiplets due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The four aromatic protons are expected to appear in the range of δ 6.8-7.3 ppm. The protons of the methylene group, being adjacent to an electron-withdrawing oxygen atom, are deshielded and appear as a sharp singlet. The protons of the primary amide group are also expected to produce a singlet, though its chemical shift can be variable and dependent on solvent and concentration. The methyl group attached to the aromatic ring gives rise to a characteristic singlet in the upfield region of the spectrum.

Detailed proton NMR data, obtained from a closely related derivative, are presented below. mdpi.com

Table 1: ¹H NMR Spectroscopic Data for the 2-(2-Methylphenoxy) moiety in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.21–7.11 | Multiplet | 2H | Ar-H |

| 6.93–6.83 | Multiplet | 2H | Ar-H |

| 4.74 | Singlet | 2H | -OCH₂- |

Data derived from spectral information for N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(o-tolyloxy)acetamide. mdpi.com

Complementing the proton NMR data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum is characterized by the carbonyl carbon of the amide group, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

The carbonyl carbon (C=O) typically appears in the downfield region, around δ 167-170 ppm. The six aromatic carbons resonate in the δ 110-160 ppm range, with the oxygen-substituted carbon (C-O) being the most downfield among them. The methylene carbon (-OCH₂-) signal is expected around δ 68 ppm, while the methyl (-CH₃) carbon signal appears in the upfield region, typically below δ 20 ppm.

Specific chemical shifts for the carbon atoms of the this compound structure have been reported as part of a larger molecule's characterization. mdpi.com

Table 2: ¹³C NMR Spectroscopic Data for the 2-(2-Methylphenoxy) moiety in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.12 | C=O |

| 156.53 | Ar-C (C-O) |

| 131.09 | Ar-C |

| 127.38 | Ar-C |

| 121.38 | Ar-C |

| 111.97 | Ar-C |

| 67.94 | -OCH₂- |

Data derived from spectral information for N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(o-tolyloxy)acetamide. mdpi.com

To unequivocally confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of atoms, multi-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal spin-spin couplings between adjacent protons. For this compound, COSY spectra would show cross-peaks between the coupled aromatic protons, confirming their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. researchgate.net An HSQC spectrum would show a cross-peak between the methylene protons (δ ~4.74 ppm) and the methylene carbon (δ ~67.94 ppm), and another between the methyl protons (δ ~2.26 ppm) and the methyl carbon (δ ~16.63 ppm). mdpi.com It would also correlate each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is critical for piecing together the molecular fragments. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the methylene (-OCH₂-) protons to the carbonyl carbon (C=O) and the oxygen-bearing aromatic carbon (Ar-C1).

Correlations from the aromatic protons to adjacent and geminal aromatic carbons.

Correlations from the methyl (-CH₃) protons to the aromatic carbon they are attached to (Ar-C2) and the adjacent aromatic carbons.

Together, these multi-dimensional techniques provide a complete and unambiguous map of the molecular structure, leaving no doubt as to the identity of this compound. science.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

FT-IR spectroscopy is particularly sensitive to polar functional groups, making it an excellent tool for identifying the key structural motifs in this compound. The IR spectrum provides clear evidence for the amide and ether functionalities.

Key absorptions include the N-H stretching vibrations of the primary amide, which typically appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group (Amide I band) results in a very strong absorption around 1660-1680 cm⁻¹. orientjchem.orgresearchgate.net The ether linkage is confirmed by the C-O-C stretching vibrations, and the aromatic ring is identified by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. orientjchem.org

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3335 | Medium-Strong | N-H Stretch (Amide) |

| ~3050-2910 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~1662 | Very Strong | C=O Stretch (Amide I) |

| ~1500 | Medium | C=C Stretch (Aromatic) |

Data based on reported values for 2-(o-tolyloxy)acetamide. orientjchem.org

Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. It is particularly useful for identifying the skeletal framework of the molecule.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint that confirms a substance's identity.

High-resolution mass spectrometry distinguishes between compounds that may have the same nominal mass but different elemental compositions by measuring mass-to-charge ratios (m/z) to a very high degree of accuracy. For this compound (C₉H₁₁NO₂), the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental verification.

While specific HRMS data for this compound is not widely published, the technique's utility is demonstrated in the analysis of structurally similar compounds. For instance, in the characterization of related formylphenoxy acetamide (B32628) derivatives, ESI-MS is used to find the mass of the protonated molecule [M+H]⁺. For N-(2-Fluorophenyl)-2-(4-formylphenoxy)acetamide (C₁₅H₁₂FNO₃), the calculated m/z was 273.08, and the experimentally found value was 273.12, confirming the molecular formula. rsc.org For this compound, HRMS would be expected to confirm its calculated exact mass, thereby verifying its elemental composition.

Table 1: Calculated Mass Properties for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Calculated Exact Mass | 165.07898 Da |

Data calculated based on the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecular ions, typically as protonated [M+H]⁺ or sodiated [M+Na]⁺ species in positive ion mode, or deprotonated [M-H]⁻ species in negative ion mode. This method is crucial for verifying the molecular weight of the parent compound.

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its functional groups. Key fragmentation pathways would likely involve the cleavage of the ether bond between the phenoxy group and the acetyl moiety, or the cleavage of the amide bond.

Analysis of related compounds provides insight into these fragmentation processes. For example, ESI-MS analysis of various N-phenyl-2-phenoxyacetamides shows fragmentation patterns that are used to confirm their synthesized structures. ptfarm.pl In a study of carvacrol-derived phenoxyacetamides, mass spectrometry revealed fragments corresponding to the loss of specific side chains, which helped in the structural confirmation of the final products. acs.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

A crystal structure for this compound is not publicly documented. However, the analysis of closely related structures illustrates the depth of information this technique provides. The crystal structure of N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide, a related phenoxyacetamide derivative, has been determined. researchgate.netiucr.org The analysis revealed a triclinic crystal system with the space group P-1. iucr.org Its asymmetric unit contains two crystallographically independent molecules that are linked into dimers through intermolecular C-H···O hydrogen bonds. researchgate.netiucr.org Such detailed structural insights are crucial for understanding the solid-state behavior and properties of a compound.

Table 2: Example Crystallographic Data for the Related Compound N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₆ClNO₂ |

| Formula Weight | 289.75 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.5549 (18) |

| b (Å) | 11.086 (2) |

| c (Å) | 14.725 (3) |

| α (°) | 71.747 (4) |

| β (°) | 89.062 (4) |

| γ (°) | 85.655 (4) |

| Volume (ų) | 1477.0 (5) |

| Z | 4 |

Data sourced from a study on N-Benzyl-2-(2-chloro-5-methylphenoxy)acetamide. iucr.org

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, absorption is typically due to π → π* transitions within the benzene ring.

While specific UV-Vis spectral data for this compound is not available, related aromatic acetamides are known to exhibit absorption maxima in the 270–300 nm range. The exact position and intensity of the absorption bands are influenced by the substitution pattern on the aromatic ring and the solvent used. For instance, a detailed study on 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide in DMSO revealed absorption bands at 284 nm and 327 nm. mdpi.comsemanticscholar.org The analysis of UV-Vis spectra is a standard method for confirming the presence of chromophores within a molecule and for quantitative analysis. synhet.com

Elemental Composition Analysis for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to confirm the compound's purity and stoichiometry.

For this compound (C₉H₁₁NO₂), the theoretical elemental composition can be precisely calculated. Experimental validation would involve combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are collected and quantified. A close match between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity. researchgate.net This method is routinely used to characterize newly synthesized compounds, as seen in studies of various complex acetamide derivatives where calculated and found values are reported side-by-side. ptfarm.plfrontiersin.org

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % by Mass |

|---|---|---|---|

| Carbon | C | 12.011 | 65.44% |

| Hydrogen | H | 1.008 | 6.71% |

| Nitrogen | N | 14.007 | 8.48% |

| Oxygen | O | 15.999 | 19.37% |

Data calculated based on the molecular formula C₉H₁₁NO₂ and atomic weights.

Theoretical and Computational Chemistry Studies of 2 2 Methylphenoxy Acetamide

Quantum Chemical Investigations

Quantum chemical investigations are foundational to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and various other properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.orgcore.ac.uk It is particularly effective for predicting the properties of organic molecules by calculating the electron density rather than the complex multi-electron wavefunction. core.ac.uk For 2-(2-Methylphenoxy)acetamide, DFT calculations can reveal key aspects of its reactivity and electronic behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. nih.gov The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov In studies of similar acetamide (B32628) derivatives, DFT has been successfully used to calculate these parameters to understand their activity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting how the molecule will interact with biological receptors or other reactants. For phenoxyacetamide structures, the oxygen atoms of the carbonyl and ether groups typically show negative potential, while the amide proton shows a region of positive potential. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity, as shown in the table below. These values help in comparing the reactivity of different molecules in a series. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculable via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | A measure of the molecule's polarizability |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power |

These descriptors provide a theoretical framework for understanding the molecule's chemical behavior.

Molecular Geometry Optimization and Conformational Analysis

Before calculating properties, it is essential to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. dtic.mil For a flexible molecule like this compound, which has several rotatable bonds, this process is part of a broader conformational analysis. openreview.netmcmaster.ca

Conformational analysis aims to identify all stable conformers (rotational isomers) and rank them by their relative energies. nih.gov The global minimum conformation is the most stable and likely the most populated state of the molecule under given conditions. The analysis involves systematically rotating key dihedral angles—such as the C-O-C-C angle of the ether linkage and the C-C-N-H angle of the amide group—and performing geometry optimization at each step. nih.gov Studies on related N-substituted acetamides have shown that rotations around the amide bond can lead to distinct and stable E/Z (cis/trans) rotamers. researchgate.net

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. This theoretical structure can be compared with experimental data if available, for instance, from X-ray crystallography. imist.ma

Table 2: Representative Geometrical Parameters from a DFT Optimization

| Parameter | Bond/Atoms Involved | Illustrative Optimized Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| Caryl-O (ether) | ~1.37 Å | |

| Bond Angle | O=C-N | ~123° |

| Caryl-O-CH₂ | ~118° |

| Dihedral Angle | Caryl-Caryl-O-CH₂ | Varies with conformation |

Values are typical for similar structures and would be precisely determined for the lowest energy conformer of this compound.

Predicted Spectroscopic Properties and Correlation with Experimental Data

Quantum chemical methods, particularly DFT, can accurately predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netrsc.org These theoretical spectra are invaluable for interpreting and validating experimental data. researchgate.net

Vibrational Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. The predicted frequencies and their intensities can be used to generate a theoretical IR spectrum. researchgate.net Key vibrational modes for this compound would include the N-H stretch, C=O stretch of the amide, C-O-C asymmetric stretch of the ether, and various aromatic C-H and C=C vibrations. Comparing the calculated spectrum with an experimental one can confirm the molecular structure and identify specific functional groups. imist.ma

NMR Spectroscopy: Theoretical chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org The calculated shifts are often scaled or referenced against a standard (like Tetramethylsilane) to provide excellent correlation with experimental NMR data. This correlation helps in the unambiguous assignment of signals in the experimental spectrum, which can be complex for molecules with multiple aromatic and aliphatic protons. rsc.orgchemrxiv.org

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. dntb.gov.ua MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with the environment, and transport properties. nih.govnih.gov

For this compound, MD simulations could be used to study:

Solvation: How the molecule interacts with water or other solvent molecules, including the formation and lifetime of hydrogen bonds.

Membrane Permeation: How the molecule interacts with and permeates through a model lipid bilayer, which is crucial for predicting its absorption and bioavailability. nih.govpharmaexcipients.com MD can reveal the preferred orientation of the molecule within the membrane and the energetic barriers to its transport. nih.gov

Protein-Ligand Dynamics: After docking a molecule into a protein's active site, MD simulations can assess the stability of the binding pose over time, providing insights into the flexibility of both the ligand and the protein. ugent.be

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Numerous studies have used molecular docking to investigate phenoxyacetamide derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. isfcppharmaspire.commdpi.comnih.gov In such a study, this compound would be docked into the active site of the COX-2 enzyme. The output of the simulation includes:

Binding Affinity/Energy: A score that estimates the strength of the interaction, typically in kcal/mol. A more negative score suggests a stronger, more favorable interaction. nih.gov

Binding Pose: The predicted 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the active site. For example, the amide group could act as a hydrogen bond donor and acceptor, while the phenyl rings could engage in hydrophobic or π-stacking interactions. nih.gov

Table 3: Illustrative Molecular Docking Results for a Ligand in COX-2 Active Site

| Parameter | Description | Example Result |

|---|---|---|

| Binding Energy | Estimated free energy of binding. | -8.5 kcal/mol |

| Hydrogen Bonds | Key H-bonds formed with active site residues. | N-H···O=C (Ser530), C=O···H-N (Arg120) |

| Hydrophobic Interactions | Residues in close contact with non-polar parts of the ligand. | Tyr385, Leu352, Val523 |

These results would help hypothesize the mechanism of action and guide the design of more potent analogues.

In Silico Prediction of Chemical Reactivity and Potential Metabolic Pathways

In silico (computational) tools can predict how a molecule might be metabolized in the body, a critical aspect of pharmacology and toxicology. eurekaselect.com The metabolism of xenobiotics is primarily carried out by enzymes such as the Cytochrome P450 (CYP) family. eurekaselect.com

Reactivity Prediction: The reactivity information obtained from DFT calculations (e.g., MEP maps and Fukui functions) can suggest which sites on the molecule are most susceptible to metabolic attack. For instance, electron-rich areas on the aromatic ring are likely candidates for hydroxylation by CYP enzymes. nih.gov

Metabolic Pathway Prediction: Several software platforms can predict the metabolic fate of a compound. nih.gov These tools use databases of known biotransformations to predict the likely metabolites. mdpi.com For this compound, potential metabolic pathways could include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the methyl-substituted phenyl ring.

O-Dealkylation: Cleavage of the ether bond, although this is generally less common for aryl ethers.

Amide Hydrolysis: Cleavage of the amide bond to yield (2-methylphenoxy)acetic acid and ammonia (B1221849).

Phase II Conjugation: The products of Phase I metabolism (like hydroxylated metabolites) can be further modified by conjugation with molecules like glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. mdpi.com

These predictions help in identifying potentially active or toxic metabolites early in the drug discovery process, reducing the need for extensive experimental screening. nih.govmdpi.com

Structure-Property Relationship (SPR) Modeling for Functional Design

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a cornerstone of computational chemistry for the rational design of new molecules with desired functionalities. These models establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. For this compound, SPR modeling can be instrumental in predicting its behavior and guiding the synthesis of analogs with enhanced characteristics.

The development of a robust SPR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, physicochemical, and quantum chemical descriptors. For a molecule like this compound, a variety of descriptors would be calculated to build a comprehensive model.

Table 1: Representative Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Description | Potential Relevance for this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences solubility, permeability, and diffusion rates. |

| Number of Rotatable Bonds (nRotB) | The count of bonds that allow free rotation around them. | Relates to molecular flexibility and conformational entropy. | |

| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. | Can correlate with boiling point, viscosity, and surface tension. |

| Balaban J Index (J) | A highly discriminating topological index. | Useful for distinguishing between isomers and correlating with various properties. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of a compound. | A key factor in predicting membrane permeability and bioavailability. |

| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption. | |

| Quantum Chemical | HOMO Energy (Highest Occupied Molecular Orbital) | The energy of the outermost electron orbital containing electrons. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | The energy of the innermost electron orbital without electrons. | Relates to the molecule's ability to accept electrons (electrophilicity). |

Once a diverse set of descriptors is calculated for a series of compounds related to this compound, statistical methods are employed to build the SPR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms can be used to identify the descriptors that have the most significant impact on the property of interest.

For instance, in a hypothetical QSAR study on a series of phenoxyacetamide derivatives, a model might reveal that an increase in LogP and a decrease in TPSA lead to higher biological activity. This information would then guide the design of new analogs of this compound with modified substituents to optimize these properties. The predictive power of the model is rigorously evaluated through internal and external validation techniques to ensure its reliability.

Cheminformatics and Database Integration for Research Data Management

Cheminformatics plays a crucial role in modern chemical research by providing the tools and methods to manage, analyze, and visualize chemical data. For a compound like this compound, and more broadly for any research project involving a library of related compounds, effective research data management is essential for ensuring the integrity, accessibility, and reusability of the data.

A key aspect of cheminformatics is the use of chemical databases. Public repositories like PubChem and ChEMBL serve as central hubs for chemical information, containing data on chemical structures, properties, and biological activities. While a specific entry for this compound may not exist in all public databases, data for analogous compounds are available and serve as a valuable reference. For example, the PubChem database contains entries for numerous N-substituted 2-phenoxyacetamide (B1293517) derivatives.

Table 2: Illustrative Data Fields for a Compound Entry in a Chemical Database

| Data Field | Example Data for a Phenoxyacetamide Derivative | Importance in Research Data Management |

| Compound Identifier | PubChem CID, ChEMBL ID | Provides a unique and standardized way to reference the compound. |

| 2D and 3D Structures | SDF, MOL, PDB files | Allows for visualization and computational modeling of the molecule. |

| Physicochemical Properties | Molecular Weight, LogP, TPSA, etc. | Essential for SPR modeling and predicting compound behavior. |

| Calculated Descriptors | A wide range of constitutional, topological, etc. | Forms the basis for building predictive computational models. |

| Experimental Data | Biological assay results, spectroscopic data | Links the chemical structure to its observed properties and activities. |

| Literature References | Links to scientific articles | Provides context and connects the data to published research. |

In a research project focused on this compound and its analogs, a dedicated research data management plan (DMP) would be established. This plan would outline how data is to be collected, stored, and shared. Cheminformatics tools would be employed to create a project-specific database, integrating various types of data.

The integration of data from different sources is a critical challenge that cheminformatics addresses. For example, experimental data from biological assays, spectroscopic characterization data (NMR, IR, Mass Spectrometry), and computationally generated data (molecular descriptors, docking scores) would all be stored in a structured and interconnected manner. This integrated database would facilitate comprehensive analysis, allowing researchers to easily query the data, identify structure-property relationships, and make informed decisions for the next steps in their research.

Furthermore, the adoption of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is becoming increasingly important in computational chemistry. This involves using standardized formats for data and metadata, ensuring that the data can be readily found, accessed, and used by other researchers, thus promoting collaboration and accelerating scientific discovery.

Chemical Reactivity and Derivatization Strategies for 2 2 Methylphenoxy Acetamide

Transformations of the Amide Functional Group

The amide functional group is a cornerstone of the molecule's reactivity, participating in reactions such as hydrolysis, N-alkylation, and N-acylation.

Amide Hydrolysis and Stability Studies

Amide bonds are known for their relative stability, a feature crucial to their role in biological systems like proteins. nih.govmasterorganicchemistry.com However, under specific conditions, the amide linkage in 2-(2-Methylphenoxy)acetamide can be cleaved through hydrolysis. This reaction, which breaks the amide bond to yield a carboxylic acid and an amine or ammonia (B1221849), can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate and the eventual elimination of ammonia (as an ammonium (B1175870) ion) to produce 2-(2-methylphenoxy)acetic acid. masterorganicchemistry.comlibretexts.orglibretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., heating with NaOH solution), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.orglibretexts.org This process also proceeds through a tetrahedral intermediate. The reaction ultimately yields the salt of the carboxylic acid (sodium 2-(2-methylphenoxy)acetate) and ammonia gas. libretexts.orglibretexts.org The evolution of ammonia gas, which can be identified by its characteristic smell and its ability to turn red litmus paper blue, serves as a qualitative test for the presence of an amide. libretexts.org

The stability of the amide bond is significant. Non-enzymatic hydrolysis at neutral pH is extremely slow, with half-lives estimated to be hundreds of years, highlighting the need for catalysts (acids, bases, or enzymes) to achieve this transformation at a practical rate. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amide group in this compound can be functionalized through N-alkylation and N-acylation reactions, which involve the substitution of one of the N-H protons.

N-Alkylation: N-alkylation introduces an alkyl group onto the amide nitrogen. This transformation typically requires the conversion of the amide into its conjugate base (an amidate) using a strong base, as the neutral amide is not sufficiently nucleophilic. derpharmachemica.com Common bases used for this purpose include sodium hydride (NaH) or sodium ethoxide. derpharmachemica.com Once the amidate is formed, it can react with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. Attempts to alkylate secondary amides under basic conditions can sometimes be unsuccessful, leading researchers to explore alternative methods like microwave-assisted synthesis. derpharmachemica.com

N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) to the amide nitrogen. This creates an N-acyl-amide, also known as a diacylamine or imide. These reactions can be performed using acylating agents like acid anhydrides or acid chlorides. For example, phenoxy acetohydrazide derivatives have been successfully reacted with various acid anhydrides under reflux conditions to yield N-acylated products. frontiersin.org Acylation can also be used to introduce specific moieties that enhance the properties of the molecule, such as improving volatility for analysis. spectrabase.com

Reactions Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound is generally stable but can be cleaved under harsh reaction conditions. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org Strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), are most effective. wikipedia.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com A nucleophile, such as a bromide or iodide ion, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com

The specific pathway, either SN1 or SN2, depends on the nature of the groups attached to the ether oxygen. wikipedia.orgmasterorganicchemistry.com

Attack at the acetyl group: Cleavage via an SN2 mechanism would involve the halide ion attacking the methylene (B1212753) carbon (-O-CH₂ -CONH₂), displacing the 2-methylphenoxide group. This would yield 2-chloroacetamide and 2-methylphenol.

Attack at the aryl group: Cleavage of the aryl-oxygen bond is significantly more difficult due to the sp² hybridization of the carbon and the delocalization of electrons in the aromatic ring.

Alternative reagents for ether cleavage include strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comorganic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitutions on the Aryl Rings

The benzene (B151609) ring of the 2-methylphenoxy group is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the two existing substituents: the methyl group (-CH₃) and the acetamide (B32628) ether group (-OCH₂CONH₂).

Both the methyl group and the ether oxygen are activating, ortho-, para-directing groups. talkingaboutthescience.comlibretexts.org

The methyl group is a weak activator through an inductive effect.

The ether oxygen is a strong activator due to the resonance effect of its lone pairs, which can stabilize the carbocation intermediate (the arenium ion) formed during ortho and para attack.

When multiple activating groups are present, the stronger activator typically governs the position of substitution. In this case, the -OCH₂CONH₂ group is the more powerful activating group. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the ether linkage. Given that the para position is already occupied by the methyl group (relative to C2 of the acetamide substituent), substitution is most likely to occur at the positions ortho to the ether group (positions 4 and 6 of the phenyl ring).

Common electrophilic aromatic substitution reactions include:

Nitration: (using HNO₃/H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: (using Br₂/FeBr₃ or Cl₂/AlCl₃) introduces a halogen atom (-Br, -Cl). masterorganicchemistry.com

Sulfonation: (using fuming H₂SO₄) introduces a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: (using an alkyl/acyl halide and a Lewis acid) introduces an alkyl or acyl group. masterorganicchemistry.com

The table below summarizes the directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position on Ring | Type of Director | Activating/Deactivating |

| -CH₃ | 2 | Ortho, Para | Activating |

| -OCH₂CONH₂ | 1 | Ortho, Para | Activating |

Derivatization Methods for Chromatographic Analysis

Derivatization is a common strategy to modify analytes to improve their chromatographic behavior and detection. jfda-online.com For this compound, this is particularly relevant for Gas Chromatography (GC), where volatility and thermal stability are paramount. The primary site for derivatization is the amide group, which contains active hydrogen atoms.

Silylation for Gas Chromatography (GC) Applications

Silylation is a widely used derivatization technique for GC analysis. nih.govnih.govmdpi.com It involves replacing the active hydrogens on functional groups like amines, amides, and alcohols with a trimethylsilyl (TMS) group. semanticscholar.orgresearchgate.net This transformation increases the molecule's volatility and thermal stability while reducing its polarity, making it more suitable for GC analysis. researchgate.net

Several silylating reagents are available, with varying reactivity. Common reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silyl donor that is widely used. It often contains a catalyst like trimethylchlorosilane (TMCS). nih.govmdpi.comresearchgate.net

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile of the trimethylsilyl acetamides, which is advantageous in trace analysis as its byproducts are less likely to interfere with the analyte peaks. researchgate.net

N,O-Bis(trimethylsilyl)acetamide (BSA): Forms stable TMS derivatives under mild conditions. researchgate.net

The silylation reaction for this compound would involve the replacement of one or both N-H protons with TMS groups, as shown in the general reaction below. The reaction is typically carried out by heating the analyte with the silylating agent in an appropriate solvent. nih.govresearchgate.net The resulting TMS derivative is then analyzed by GC or GC-MS.

The table below lists common silylating agents and their characteristics.

| Reagent Abbreviation | Full Name | Byproducts | Characteristics |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | A strong and versatile silylating agent. nih.govresearchgate.net |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | N-methyltrifluoroacetamide | The most volatile silylating agent; byproducts are also highly volatile. researchgate.net |

| BSA | N,O-Bis(trimethylsilyl)acetamide | N-trimethylsilyl-acetamide | A potent silyl donor that reacts under mild conditions. researchgate.net |

| TMCS | Trimethylchlorosilane | HCl | Often used as a catalyst with other silylating agents to increase their reactivity. researchgate.net |

Acylation for Enhanced Analytical Detection

Acylation is a common derivatization technique in chemical analysis, employed to enhance the volatility, thermal stability, and chromatographic behavior of polar compounds for techniques like gas chromatography-mass spectrometry (GC-MS). It involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen atom in functional groups like amines, alcohols, and phenols. For a compound such as this compound, the primary site for acylation would be the amide nitrogen.

The primary goal of acylating this compound for analytical purposes is to improve its detectability and separation from other components in a sample matrix. The resulting acylated derivative generally exhibits increased volatility and decreased polarity, which are advantageous for GC-MS analysis. This can lead to shorter retention times, improved peak shapes, and lower limits of detection.

General Acylation Reaction:

The acylation of the amide group in this compound can be represented by the following general reaction:

C9H11NO2 + (RCO)2O or RCOCl → C9H10NO(COR) + RCOOH or HCl

Common acylating agents include acetic anhydride, trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). The choice of reagent depends on the desired properties of the derivative. For instance, fluorinated anhydrides are often used to introduce fluorine atoms into the molecule, which can significantly enhance detection sensitivity in electron capture detection (ECD) for GC or in mass spectrometry.

Hypothetical Acylation Data for Analytical Detection:

| Acylating Agent | Hypothetical Reaction Conditions | Expected Derivative Properties | Potential Analytical Advantages |

| Acetic Anhydride | Pyridine catalyst, 60-80°C, 30-60 min | Increased volatility, good thermal stability | Improved peak shape in GC, suitable for general-purpose GC-MS |

| Trifluoroacetic Anhydride (TFAA) | Aprotic solvent (e.g., acetonitrile), room temperature, 15-30 min | High volatility, electron-capturing properties | Lower detection limits in GC-ECD, characteristic mass spectral fragmentation |

| Pentafluoropropionic Anhydride (PFPA) | Ethyl acetate (B1210297) solvent, 50-70°C, 20-40 min | Very high volatility, strong electron-capturing properties | Enhanced sensitivity in GC-MS and GC-ECD, useful for trace analysis |

It is important to note that the reaction conditions would need to be optimized to ensure complete derivatization and avoid the formation of byproducts. The selection of the appropriate acylating agent and analytical technique would depend on the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.

Catalyst Development for Specific Transformations

The development of catalysts for specific chemical transformations of this compound and related phenoxyacetamides is an active area of research, primarily focused on leveraging the reactivity of the aromatic ring and the amide group. Catalytic methods offer efficient and selective routes to synthesize novel derivatives with potential applications in various fields.

One of the most significant areas of catalyst development for phenoxyacetamides involves transition metal-catalyzed C-H activation. Rhodium catalysts, in particular, have been extensively studied for their ability to direct the functionalization of the ortho C-H bonds of the phenoxy group. These reactions allow for the introduction of various substituents, leading to the construction of more complex molecular architectures.

Rhodium-Catalyzed C-H Functionalization:

Rhodium(III) complexes are effective catalysts for the C-H activation of N-phenoxyacetamides. The amide group often acts as a directing group, facilitating the selective cleavage of the C-H bond at the position ortho to the phenoxy linkage. This strategy has been utilized in a variety of transformations, including annulation reactions to form heterocyclic systems.

For instance, Rh(III)-catalyzed C–H activation/[3 + 2] annulation of N-phenoxyacetamides with 1,3-dienes has been developed for the synthesis of dihydrobenzofurans. mdpi.com This redox-neutral process demonstrates good functional group compatibility and offers a pathway to valuable heterocyclic structures.

Advanced Research Applications of 2 2 Methylphenoxy Acetamide Scaffolds

Exploration in Medicinal Chemistry Research

The 2-phenoxyacetamide (B1293517) scaffold is a core structure that has garnered significant interest in medicinal chemistry. researchgate.net Its derivatives have been explored for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov The versatility of this chemical backbone allows for modifications that can modulate its biological activity, making it a valuable template for drug discovery and development. archivepp.com

Investigation as Pharmacological Modulators of Biological Targets

Derivatives of the 2-phenoxyacetamide scaffold have been investigated as modulators of various biological targets, primarily focusing on enzymes and, to a lesser extent, receptors. These studies aim to understand how structural modifications influence the interaction of these compounds with specific proteins, thereby affecting cellular signaling pathways.

While the broader class of acetamides has been explored for various receptor interactions, specific research focusing on 2-(2-Methylphenoxy)acetamide and its close analogs as receptor agonists or antagonists is not extensively detailed in the provided research. However, the general field of pharmacology utilizes selective agonists and antagonists as crucial tools to investigate receptor function and as potential therapeutic agents for conditions involving receptor signaling. nih.gov For instance, research into opioid receptors has led to the development of novel inverse agonists and irreversible antagonists to better understand the biology of these receptors. mdpi.com This highlights the general strategies employed in receptor modulation research.

The modulation of enzyme activity is a primary mechanism through which phenoxyacetamide derivatives exert their therapeutic effects. researchgate.net A significant area of this research has been the development of selective cyclooxygenase-2 (COX-2) inhibitors. archivepp.comgalaxypub.co The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a desirable therapeutic goal to avoid the gastrointestinal side effects associated with non-selective NSAIDs. archivepp.comarchivepp.com

Derivatives of 2-(substituted phenoxy)acetamide have been synthesized and evaluated as COX-2 inhibitors. archivepp.comnih.gov These compounds are designed to selectively target the COX-2 enzyme, which is primarily responsible for inflammation, while sparing the COX-1 enzyme that is involved in gastrointestinal homeostasis. caldic.com

Beyond inflammation, other enzymatic targets have been explored.

Tubulin Polymerization: Novel thiazole-2-acetamide derivatives have been designed as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. nih.gov

Bacterial Enzymes: In the context of antimicrobial research, acetamide (B32628) derivatives of 2-mercaptobenzothiazole have been studied for their interaction with bacterial kinases and DNA gyrases, essential enzymes for bacterial survival. nih.govresearchgate.net

Table 1: Enzyme Modulation by 2-Phenoxyacetamide Scaffolds

| Target Enzyme | Research Focus | Key Findings |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Derivatives show selective inhibition, reducing prostaglandin synthesis. caldic.com |

| Tubulin | Anticancer | Thiazole-acetamide derivatives inhibit tubulin polymerization, leading to cell cycle arrest. nih.gov |

| Bacterial Kinases/DNA Gyrase | Antibacterial | Hybrid molecules show binding to key bacterial enzymes, suggesting a mechanism for their antibacterial action. researchgate.net |

Antimicrobial Activity Research (Antibacterial, Antifungal)

The 2-phenoxyacetamide scaffold has been utilized to develop new antimicrobial agents to combat drug-resistant pathogens. nih.gov The acetamide functional group is a component of many compounds with demonstrated antimicrobial properties. nih.gov

Antibacterial Activity: Novel acetamide derivatives of 2-mercaptobenzothiazole have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, compounds 2b, 2c, and 2i exhibited significant antibacterial activity, comparable to the standard drug levofloxacin. nih.gov These compounds also showed promising potential to inhibit biofilm formation, a key factor in chronic infections. nih.gov Another study synthesized a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives and found them to have moderate to high activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The presence of a chloro atom in the acetamide group appears to enhance antimicrobial activity. nih.gov

Antifungal Activity: Research has also demonstrated the antifungal potential of this chemical class. One study evaluated 2-chloro-N-phenylacetamide against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. researchgate.net The compound inhibited all tested strains with Minimum Inhibitory Concentrations (MIC) ranging from 128 to 256 µg/mL and also disrupted biofilm formation. researchgate.net Another series of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida and Aspergillus species. nih.gov Further optimization of this series led to a compound that demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection. nih.gov

Table 2: Antimicrobial Activity of Selected Acetamide Derivatives

| Compound Type | Target Organism | Activity Noted |

|---|---|---|

| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis (fluconazole-resistant) | MIC: 128-256 µg/mL; Inhibition of biofilm formation up to 92%. researchgate.net |

| 2-mercaptobenzothiazole acetamide hybrids | S. aureus, E. coli, K. pneumonia, S. typhi | Significant antibacterial and antibiofilm activity. nih.gov |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | S. aureus | High antibacterial effect with a Disk Inhibition Zone (DIZ) of 23.5 mm for one derivative. irejournals.com |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Broad-spectrum antifungal activity and in vivo efficacy in a mouse model. nih.gov |

Anti-inflammatory Property Studies

The anti-inflammatory properties of 2-phenoxyacetamide derivatives are among their most studied biological activities. nih.gov This activity is often linked to the inhibition of the COX-2 enzyme, which reduces the production of prostaglandins, key mediators of inflammation. nih.govcaldic.com

A study involving a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives found that compounds with halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. nih.govresearchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anti-inflammatory effects in addition to anticancer and analgesic properties. nih.govresearchgate.net The acetamide functional group itself is recognized for its role in compounds with anti-inflammatory activity. researchgate.net

These studies establish a clear link between the 2-phenoxyacetamide structure and anti-inflammatory action, primarily through the modulation of the arachidonic acid pathway. The development of derivatives with high selectivity for COX-2 over COX-1 remains a key objective to create safer anti-inflammatory drugs. galaxypub.co

Anticancer Research and Mechanism of Action Studies

The 2-phenoxyacetamide scaffold has emerged as a promising template for the design of novel anticancer agents. nih.govuran.ua Derivatives have demonstrated cytotoxic effects against a variety of human cancer cell lines. nih.govresearchgate.net

In one study, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The results indicated that derivatives containing halogens on the aromatic ring were particularly effective. researchgate.net Another compound, N-(2-hydroxyphenyl) acetamide (NA-2), was investigated for its therapeutic potential against MCF-7 breast cancer cells. nih.gov The study found that NA-2 significantly inhibited the growth of these cells with an IC50 value of 1.65 mM after 48 hours of treatment. nih.gov

More recently, 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds were synthesized and evaluated. uran.ua The 2-chloroacetamide derivatives showed significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua

Mechanism of Action Studies: Understanding the mechanism by which these compounds exert their anticancer effects is crucial for their development.

Apoptosis and Cell Cycle Arrest: The compound NA-2 was found to induce apoptosis (programmed cell death) by increasing the Bax/Bcl-2 ratio and to cause cell cycle arrest at the G0/G1 phase in MCF-7 cells. nih.gov

Tubulin Polymerization Inhibition: A series of novel thiazole-2-acetamide derivatives were specifically designed as tubulin polymerization inhibitors. nih.gov The most effective compound, 10a, showed potent inhibition of tubulin polymerization and induced apoptosis by activating caspases 3 and 9 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov

Pathway Modulation: The metastatic potential of breast cancer cells can be promoted by cyclooxygenase-2 (COX-2) in tumor-associated macrophages, which involves the activation of the Akt pathway in cancer cells. ijbs.com Targeting COX-2 with phenoxyacetamide derivatives could potentially disrupt this pro-metastatic signaling.

Table 3: Anticancer Activity of Selected Acetamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Mechanism of Action |

|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Breast) | IC50 = 1.65 mM | Induces apoptosis (↑Bax/Bcl-2 ratio), cell cycle arrest at G0/G1. nih.gov |

| Thiazole-2-acetamide derivative (10a) | Multiple cancer lines | Average GI50 = 6 µM | Tubulin polymerization inhibitor, activates caspases 3 & 9. nih.gov |

| 2-chloroacetamides with thiazole scaffold | Jurkat (Leukemia), MDA-MB-231 (Breast) | Significant cytotoxic activity | Potential inhibition of glutathione S-transferase (GST). uran.ua |

| 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Halogenated derivatives showed activity. nih.govresearchgate.net | Not specified. |

Antiparasitic Activity Investigations (e.g., Antileishmanial, Antitrypanosomal)

The phenoxyacetamide scaffold is a key area of interest in the search for new treatments for neglected tropical diseases like leishmaniasis and trypanosomiasis. Researchers have synthesized and evaluated various derivatives for their ability to combat the protozoan parasites responsible for these debilitating illnesses.